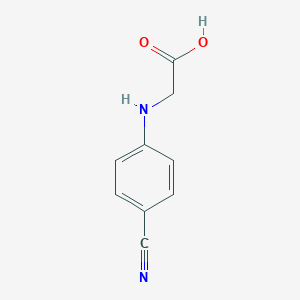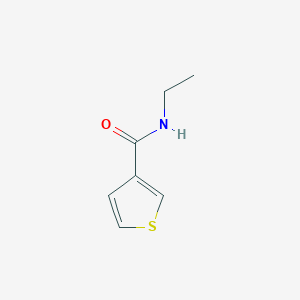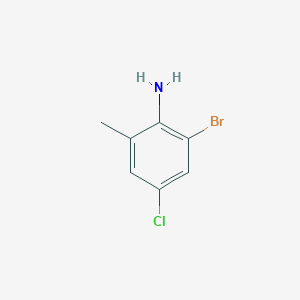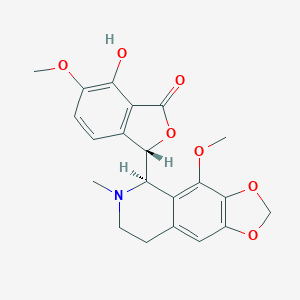
N-(4-氰基苯基)甘氨酸
概述
描述
Carumonam sodium is a monobactam antibiotic primarily used to combat various bacterial infections. It is known for its efficacy against a wide range of gram-negative bacteria, especially those resistant to other antibiotics . Developed by Takeda Pharmaceutical Company, Carumonam sodium works by inhibiting bacterial cell wall synthesis, leading to bacterial cell death .
科学研究应用
卡莫司坦钠具有广泛的科学研究应用,包括:
化学: 用作研究β-内酰胺类抗生素及其化学性质的模型化合物。
生物学: 用于细菌细胞壁合成和耐药机制的研究。
医学: 研究其在治疗由耐药细菌引起的感染方面的潜在用途。
工业: 用于开发新型抗菌剂和制剂
安全和危害
“N-(4-Cyanophenyl)glycine” can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
卡莫司坦钠通过靶向细菌细胞壁起作用,细菌细胞壁是细菌生存的必需结构。它特异性地结合细菌细胞壁内的青霉素结合蛋白 (PBP)。这些 PBP 在合成细菌细胞壁肽聚糖层的最后阶段起着至关重要的作用。当卡莫司坦钠与这些 PBP 结合时,它会抑制其功能,阻止肽聚糖链的交联,这些交联对于细胞壁强度和刚度至关重要。 这种抑制会削弱细胞壁,导致细菌细胞因渗透压失衡而裂解 .
准备方法
合成路线和反应条件
卡莫司坦钠是通过一系列化学反应合成的,涉及β-内酰胺环的形成。 合成路线通常涉及在受控条件下使噻唑衍生物与β-内酰胺前体反应 。 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂以及特定的温度和 pH 设置,以确保化合物正确形成 .
工业生产方法
卡莫司坦钠的工业生产涉及使用自动化反应器进行大规模化学合成。该过程包括精确控制反应参数,例如温度、压力和 pH 值,以实现高产率和高纯度。 最终产品然后通过结晶和过滤技术进行提纯 .
化学反应分析
反应类型
卡莫司坦钠会发生各种化学反应,包括:
氧化: 卡莫司坦钠在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以将卡莫司坦钠转化为具有不同化学性质的还原形式。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的酸和碱。 这些反应的条件因所需产物而异,但通常涉及控制温度和 pH 值 .
形成的主要产品
相似化合物的比较
卡莫司坦钠属于单环β-内酰胺类抗生素,其特点是具有一个未与另一个环融合的β-内酰胺环。类似的化合物包括:
阿昔洛韦: 另一种具有类似作用机制但化学结构不同的单环β-内酰胺类抗生素。
苏发西林: 一种天然产物,曾用作卡莫司坦钠的开发前体
属性
IUPAC Name |
2-(4-cyanoanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRQMXRCZULRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355883 | |
| Record name | n-(4-cyanophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42288-26-6 | |
| Record name | N-(4-Cyanophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-(4-cyanophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Cyanophenylamino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-CYANO-PHENYL)-GLYCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-Cyanophenyl)glycine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95LDV9GQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(4-Cyanophenyl)glycine in the synthesis of Dabigatran etexilate?
A1: N-(4-Cyanophenyl)glycine serves as a crucial starting material in the synthesis of Dabigatran etexilate []. The paper outlines a synthetic route where N-(4-Cyanophenyl)glycine reacts with 3-[(3-amino-4-methylaminobenzoyl)(pyridine-2-yl)amino]ethyl propionate through a series of reactions to ultimately yield Dabigatran etexilate. This synthetic approach is deemed advantageous due to its simplicity and the readily available nature of the starting materials [].
Q2: Are there alternative synthetic routes to Dabigatran etexilate that don't utilize N-(4-Cyanophenyl)glycine?
A2: While the provided research paper focuses on a specific synthetic method utilizing N-(4-Cyanophenyl)glycine [], exploring alternative synthetic routes for Dabigatran etexilate falls outside the scope of this particular research. It's plausible that other synthetic pathways exist, potentially employing different starting materials and reaction conditions. Investigating such alternative routes would necessitate a comprehensive review of scientific literature and patent databases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)



![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)







